2-chloro-5-{pyrido[3,4-d]pyrimidin-4-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
2-chloro-5-{pyrido[3,4-d]pyrimidin-4-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[3,4-d]pyrimidine moiety fused with a thieno[3,2-c]pyridine ring system. The presence of a chlorine atom at the 2-position further adds to its chemical diversity. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 2-chloro-5-{pyrido[3,4-d]pyrimidin-4-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine involves multiple steps, typically starting with the preparation of the pyrido[3,4-d]pyrimidine core. One common method involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization to form the desired heterocyclic structure. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
2-chloro-5-{pyrido[3,4-d]pyrimidin-4-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorine atom at the 2-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures, depending on the reaction conditions and reagents used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Medicine: Research has indicated potential anticancer properties, making it a candidate for the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-5-{pyrido[3,4-d]pyrimidin-4-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-chloro-5-{pyrido[3,4-d]pyrimidin-4-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities, particularly as kinase inhibitors.
Thieno[3,2-c]pyridine derivatives: These compounds also share structural similarities and have shown potential in various medicinal applications.
Imidazopyridines: Another class of heterocyclic compounds with similar biological activities and applications
This compound’s unique structure and diverse chemical properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
2-chloro-5-pyrido[3,4-d]pyrimidin-4-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S/c15-13-5-9-7-19(4-2-12(9)20-13)14-10-1-3-16-6-11(10)17-8-18-14/h1,3,5-6,8H,2,4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAZGSCLRKXHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C3=NC=NC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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